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Compound of Interest

(2E)-3-(4-Chlorophenyl)acryloyl!
Compound Name:

chloride
CAS No.: 95602-71-4
Cat. No.: B3432091

Get Quote

Structural Analysis & Reactivity

Compound: (2E)-3-(4-Chlorophenyl)acryloyl chloride CAS: 35086-79-4 Formula: C
H

Cl

O MW: 201.05 g/mol

The molecule features a para-chlorophenyl ring conjugated to an

-unsaturated acid chloride. The presence of the electron-withdrawing chlorine atom on the
aromatic ring, combined with the acyl chloride functionality, creates a highly reactive
electrophile. The (E)-geometry (trans) is thermodynamically favored and is the standard
commercial form.

Key Reactivity Features
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e Acyl Chloride: Highly susceptible to nucleophilic attack (hydrolysis, aminolysis,
esterification).

e -Unsaturation: Michael acceptor potential, though the acyl chloride substitution dominates
reactivity.

 Stability: Moisture sensitive. Hydrolyzes to 4-chlorocinnamic acid and HCI upon exposure to
atmospheric moisture.

Synthesis & Purification Protocol

While often purchased, in-situ preparation ensures maximum purity and avoids hydrolysis
products common in aged commercial samples.

Reaction: Nucleophilic acyl substitution using Thionyl Chloride (

).
Diagram: Synthesis Workflow
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Figure 1: Synthesis pathway via thionyl chloride mediated chlorination.

Step-by-Step Protocol

e Setup: Equip a 2-neck round bottom flask with a magnetic stir bar, a reflux condenser, and a
drying tube (CacCl

) or

inlet.
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e Charging: Add 4-chlorocinnamic acid (1.0 eq) to the flask.
o Reagent Addition: Add Thionyl Chloride (

, 5.0 eq) carefully.

o Note: A catalytic amount of DMF (1-2 drops) accelerates the reaction by forming the
Vilsmeier-Haack intermediate.

o Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2—3 hours.
o End-point: Evolution of HCI gas ceases and the solid acid completely dissolves.
 Isolation: Remove excess

via vacuum distillation (rotary evaporator with a base trap).

o Chase: Add dry toluene and re-evaporate twice to azeotrope trace thionyl chloride.

e Product: The residue is a low-melting solid/semi-solid (yellowish). Use immediately or store
under inert gas at 4°C.

Spectroscopic Characterization

This section provides the definitive data for confirming identity and purity.

A. Mass Spectrometry (MS)

The mass spectrum is diagnostic due to the presence of two chlorine atoms (one on the ring,
one in the acyl group).

Isotope Pattern Calculation (

):

e abundance
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« M+ (200):
relative intensity.
e M+2 (202):
relative intensity.
o M+4 (204);
relative intensity.
Fragmentation Pathway:
e M+ (m/z 200/202/204): Molecular ion.
e [M-CI]
(m/z 165/167): Loss of acyl chlorine
Acylium ion (Base Peak).
e [M-COCI]

(m/z 137/139): Loss of carbonyl chloride group

Chlorostyryl cation.

Diagram: MS Fragmentation Logic
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) MS.

B. Infrared Spectroscopy (FT-IR)

The shift of the carbonyl stretch is the primary indicator of conversion from Acid

Chloride.
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Diagnostic. Shifted higher than
acid (~1680) due to ClI

C=0]I1] Stretch 1750 - 1770 electronegativity, but lower
than saturated acyl chlorides

(~1800) due to conjugation.

C=C sStretch 1615 — 1625 Conjugated alkene stretch.
Aromatic C=C 1580 — 1600 Ring skeletal vibrations.
C-H (Aromatic) 3050 - 3100 Weak intensity.

C-CI Stretch 700 — 850 Fingerprint region.

C. Nuclear Magnetic Resonance (NMR)

Data typically acquired in

H NMR (Proton)

The spectrum is defined by the large trans-coupling of the alkene and the AA'BB' aromatic
system.
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Quality Control & Handling

Self-Validating Purity Check:
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e The "Bubble" Test: Dissolve a small aliquot in dry

. If the solution bubbles or turns cloudy immediately, the solvent is wet, and the acid chloride
is hydrolyzing.

IR Validation: The absence of a broad -OH stretch (2500—-3300 cm
) confirms no residual carboxylic acid is present.

Storage:

o Store at 2-8°C.[2][3][4]

o Container must be flushed with Argon/Nitrogen.

o Seal with Parafilm to prevent moisture ingress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. spcmc.ac.in [spcmc.ac.in]

e 2. Cinnamoyl chloride | 102-92-1 [sigmaaldrich.com]
e 3. Acryloyl chloride [amoychem.com]

e 4. Cinnamyl chloride | 2687-12-9 [chemicalbook.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of (2E)-3-(4-
Chlorophenyl)acryloyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3432091/docs#technical-guide-spectroscopic-
profiling-of-2e-3-4-chlorophenyl-acryloyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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